2-(3-Chlorophenyl)benzene-1-sulfonamide
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Overview
Description
2-(3-Chlorophenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C12H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
The primary targets of 2-(3-Chlorophenyl)benzene-1-sulfonamide are likely to be similar to those of other sulfonamide compounds. Sulfonamides are known to inhibit carbonic anhydrase, a key enzyme involved in various biological processes . The compound may also interact with other targets due to the presence of the 1,2,3-triazole ring, which is known to have a wide spectrum of biological activities .
Mode of Action
Based on the known actions of sulfonamides and triazoles, it can be inferred that the compound might inhibit the activity of its target enzymes, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Given its structural similarity to other sulfonamides, it may affect the carbonic anhydrase pathway . This could lead to downstream effects on processes such as fluid balance and pH regulation.
Pharmacokinetics
The presence of the sulfonamide group could potentially enhance its water solubility, aiding in its absorption and distribution in the body .
Result of Action
Based on the known effects of sulfonamides and triazoles, the compound might exhibit a range of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other molecules could influence its binding to its targets and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Chlorobenzenesulfonyl chloride+Aniline→this compound+HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include N-alkyl or N-acyl derivatives of the sulfonamide.
Oxidation: Products may include sulfonic acids or sulfonate esters.
Reduction: Products include amines or other reduced forms of the sulfonamide.
Scientific Research Applications
2-(3-Chlorophenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties, used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim to treat bacterial infections.
Sulfanilamide: The parent compound of many sulfonamide drugs, used as an antibacterial agent.
Uniqueness
2-(3-Chlorophenyl)benzene-1-sulfonamide is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPOLULWJOBXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350725-94-8 |
Source
|
Record name | 2-(3-chlorophenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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